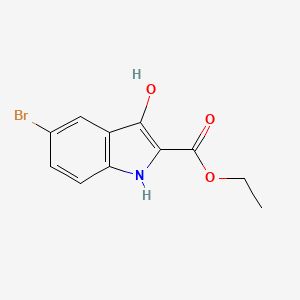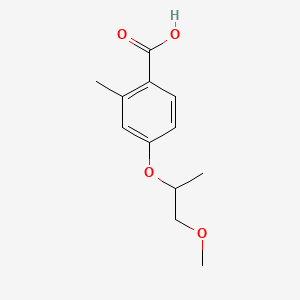
5-Methylisocytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylisocytidine is a modified nucleoside derived from 5-methylcytosine . It is found in ribonucleic acids of animal, plant, and bacterial origin .
Synthesis Analysis
Oligonucleotides containing 2′-O-methylated 5-methylisocytidine and 2′-O-propargyl-5-methylisocytidine as well as the non-functionalized 5-methyl-2′-deoxyisocytidine were synthesized . N2-Substituted 5-methylisocytidine derivatives were synthesized from S2-methyl-2-thiothymine .Molecular Structure Analysis
5-Methylisocytidine is a chemical analogue of the nucleoside cytidine, which is present in DNA and RNA . It forms a non-natural base pair in duplex nucleic acids with base pairing specificity orthogonal to the natural nucleobase pairs .Chemical Reactions Analysis
Oligonucleotides containing 2′-O-methylated 5-methylisocytidine and 2′-O-propargyl-5-methylisocytidine as well as the non-functionalized 5-methyl-2′-deoxyisocytidine were synthesized . MALDI-TOF mass spectra of oligonucleotides containing 1b are susceptible to a stepwise depyrimidination .Physical And Chemical Properties Analysis
5-Methylisocytidine has a molar mass of 257.246 g·mol−1 . Oligonucleotides incorporating 2′-O-alkylated nucleosides are stable, as supported by acid catalyzed hydrolysis experiments performed on nucleosides in solution .Applications De Recherche Scientifique
Use in Personalizing Patient Care
2'-deoxy-5-methylisocytidine is utilized in assays for personalizing care of patients with HIV, hepatitis C, and other infectious agents. Its analog, 2'-deoxy-1-methylpseudocytidine, has been developed due to the chemical instability of 2'-deoxy-5-methylisocytidine (Kim, Leal, & Benner, 2009).
DNA Methylation Inhibition in Cancer Therapy
The deoxycytidine analog 5-aza-2'-deoxycytidine (5-azadCyd) is widely used as a DNA methylation inhibitor. It induces gene expression and cellular differentiation, and has been employed in treating certain human cancers (Jüttermann, Li, & Jaenisch, 1994).
Inhibition of DNA Methylation in Epigenetic Silencing
5-Azacytidine and 5-aza-2′-deoxycytidine are used to demonstrate correlations between loss of methylation in gene regions and activation of associated genes. This has implications for cancer therapy where epigenetic silencing of critical regulatory genes occurs (Christman, 2002).
Influence on Cellular Differentiation and DNA Methylation
Cytidine analogs like 5-azacytidine (5-aza-CR) induce changes in the differentiated state of cultured cells and inhibit the methylation of newly synthesized DNA, affecting cellular phenotypes (Jones & Taylor, 1980).
Pharmacokinetic and Pharmacodynamic Analysis in Cancer Therapy
5-Aza-2′-deoxycytidine (decitabine) is used in myelodysplastic syndrome (MDS) treatment and investigated for acute myeloid leukemia (AML) and other malignancies. It reactivates tumor suppressor genes silenced by aberrant DNA methylation (Karahoca & Momparler, 2013).
Role in Fatty Liver Disease Mediated by DNA Methylation
5-Aza-2'‐deoxycytidine (5‐Aza‐CdR) and curcumin can reverse the effects of DNA methylation of the PPAR‐α gene in non‐alcoholic fatty liver disease (NAFLD) both in vivo and in vitro (Li et al., 2018).
Mécanisme D'action
Azacitidine, a chemical analogue of 5-Methylisocytidine, is thought to have antineoplastic activity via two mechanisms – at low doses, by inhibiting of DNA methyltransferase, causing hypomethylation of DNA, and at high doses, by its direct cytotoxicity to abnormal hematopoietic cells in the bone marrow through its incorporation into DNA and RNA, resulting in cell death .
Safety and Hazards
Orientations Futures
The development of novel nucleoside analogues for the formation of triplex DNA containing pyrimidine–purine inversion sites has been a challenging field . The design and synthesis of non-natural nucleoside analogues, N-substituted-2′-deoxy-5-methylisocytidine derivatives, and their evaluation for triplex formation are areas of ongoing research .
Propriétés
IUPAC Name |
2-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-4-2-13(10(11)12-8(4)17)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17)/t5-,6-,7-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFWRFOUTDSMSO-JXOAFFINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=NC1=O)N)C2C(C(C(O2)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=NC1=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylisocytidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(9H-Fluoren-9-yl)methyl {[(1R,2S)-2-hydroxycyclohexyl]methyl}carbamate](/img/structure/B595352.png)




![6H-[1,3]Oxazolo[3',4':1,2]pyrrolo[3,4-d][1,2,3]triazole](/img/structure/B595360.png)


![2-Chlorothiazolo[4,5-b]pyridine](/img/structure/B595363.png)

